An In-depth Technical Guide to Tris(trimethylsilyl)methane: Core Properties and Applications
An In-depth Technical Guide to Tris(trimethylsilyl)methane: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(trimethylsilyl)methane, often abbreviated as (TMS)₃CH or TsiH, is a sterically demanding organosilicon compound with significant applications in synthetic organic chemistry. Its bulky tris(trimethylsilyl)methyl group, known as the "trisyl" group, imparts unique chemical and physical properties that are leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of tris(trimethylsilyl)methane, including detailed experimental protocols for its synthesis and key reactions, a summary of its physicochemical and spectroscopic data, and a discussion of its applications, particularly the strategic use of the trisyl group in contexts relevant to drug design and development.
Core Physicochemical Properties
Tris(trimethylsilyl)methane is a colorless liquid at room temperature and is characterized by its high lipophilicity. It is highly soluble in nonpolar organic solvents such as hydrocarbons and ethers, but insoluble in water.[1][2] The bulky nature of the three trimethylsilyl (B98337) groups surrounding a central methane (B114726) carbon results in a molecule with a large molecular volume and significant steric hindrance.
Table 1: Physicochemical Properties of Tris(trimethylsilyl)methane
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₂₈Si₃ | [3] |
| Molecular Weight | 232.59 g/mol | [3] |
| CAS Number | 1068-69-5 | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.827 g/mL at 25 °C | [4] |
| Boiling Point | 219 °C (426 °F; 492 K) | [1] |
| 55-56 °C at 2 mmHg | [4] | |
| Refractive Index (n20/D) | 1.464 | [4] |
| Solubility | Highly soluble in hydrocarbon solvents. Insoluble in water. | [1][2] |
Spectroscopic Data
The structural features of tris(trimethylsilyl)methane are well-defined by various spectroscopic techniques.
Table 2: Spectroscopic Data for Tris(trimethylsilyl)methane
| Technique | Data | Reference(s) |
| ¹H NMR | δ ~0.11 ppm (s, 27H, Si(CH₃)₃), δ ~ -0.8 ppm (s, 1H, CH) | [5] |
| ¹³C NMR | δ ~1.6 ppm (Si(CH₃)₃), δ ~4.9 ppm (CH) | [5][6] |
| IR Spectroscopy | Characteristic peaks for Si-CH₃ and C-H vibrations. | [7][8] |
| Mass Spectrometry (EI) | Key fragments at m/z 217 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺). | [9][10] |
Synthesis and Key Reactions
Synthesis of Tris(trimethylsilyl)methane
A common laboratory-scale synthesis involves the reaction of chloroform (B151607) with trimethylsilyl chloride in the presence of a reducing agent like lithium metal.
Experimental Protocol: Synthesis of Tris(trimethylsilyl)methane [11]
-
Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).
-
Reaction Initiation: Lithium powder (7.55 g, 1.07 mol) is placed in the flask, and anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added.
-
Addition of Reactants: The flask is cooled to approximately -60 °C using a dry ice/acetone bath. A mixture of freshly distilled chlorotrimethylsilane (B32843) (54.8 mL, 0.43 mol) and tetrachlorosilane (B154696) (10.1 mL, 0.09 mol) in 140 mL of anhydrous THF is added dropwise over 1 hour, ensuring the internal temperature does not exceed -30 °C.
-
Reaction Progression: After the addition is complete, the mixture is stirred for an additional 30 minutes with cooling. The cooling bath is then removed, and the suspension is stirred for 12 hours at room temperature, during which the color intensifies.
-
Methyllithium (B1224462) Addition: The mixture is heated to reflux for 2 hours. After cooling to room temperature, a solution of methyllithium-lithium bromide complex (66 mL, 1.5 M in ether, 99 mmol) is added over 3 hours with vigorous stirring under a continuous stream of nitrogen. The reaction mixture is stirred for an additional 16 hours at room temperature.
-
Work-up and Purification: The reaction is quenched by carefully adding the mixture to 400 mL of ice-cold 2 N hydrochloric acid. The aqueous phase is extracted four times with 200-mL portions of pentane. The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Metalation to Form Trisyllithium
The acidic proton of the central carbon in tris(trimethylsilyl)methane can be readily abstracted by a strong base, such as methyllithium, to form tris(trimethylsilyl)methyllithium, commonly known as trisyllithium.[2] This organolithium reagent is a valuable synthetic intermediate.
Experimental Protocol: Formation of Trisyllithium [4]
-
Reaction Setup: To a solution of tris(trimethylsilyl)methane (0.25 mol) in 300 mL of anhydrous THF in a flask under an inert atmosphere, cooled to 0 °C.
-
Addition of Methyllithium: A ~1 M solution of methyllithium in diethyl ether (0.245 mol) is added dropwise over 1 hour.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 8 hours. The formation of the lithium salt can be monitored by quenching an aliquot and analyzing by NMR.
Peterson Olefination
Trisyllithium is a key reagent in the Peterson olefination reaction, which is a silicon-based alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[2] The reaction proceeds via a β-hydroxysilane intermediate, which eliminates to form the alkene.
Experimental Protocol: Peterson Olefination using Trisyllithium [12][13]
-
Carbanion Formation: Prepare a solution of trisyllithium in THF as described in section 3.2.
-
Reaction with Carbonyl: To the solution of trisyllithium at an appropriate temperature (often -78 °C to room temperature, depending on the substrate), add a solution of the desired aldehyde or ketone in THF.
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC. Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Elimination: The intermediate β-hydroxysilane can be isolated or eliminated in situ.
-
Base-induced elimination (syn-elimination): Treatment with a base such as potassium hydride leads to the formation of the alkene.
-
Acid-induced elimination (anti-elimination): Treatment with an acid such as sulfuric acid or a Lewis acid also yields the alkene, often with complementary stereoselectivity to the base-induced method.
-
-
Purification: The resulting alkene is extracted with an organic solvent, dried, and purified by standard methods such as column chromatography or distillation.
Applications in Research and Drug Development
The primary utility of tris(trimethylsilyl)methane stems from the steric bulk of the tris(trimethylsilyl)methyl (trisyl) group. This large, non-polar, and chemically robust group can be strategically incorporated into molecules to influence their properties and reactivity.
Steric Shielding and Stabilization
The trisyl group is exceptionally bulky and can be used to kinetically stabilize reactive functional groups. By attaching this group to a reactive center, it can prevent intermolecular reactions and allow for the isolation and study of otherwise transient species.[5] This principle is valuable in fundamental organometallic and main group chemistry research.
Role in Drug Design
In the context of drug development, the introduction of bulky groups can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profiles. While specific examples of marketed drugs containing the trisyl group are not prevalent, the principles of using sterically demanding groups are well-established in medicinal chemistry.
-
Modulation of Physicochemical Properties: The lipophilic nature of the trisyl group can be used to increase the overall lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Restriction: The steric hindrance imparted by the trisyl group can lock a molecule into a specific conformation.[14] This can be advantageous if that conformation is the one required for optimal binding to a biological target, potentially leading to increased potency and selectivity.
-
Metabolic Blocking: The bulky trisyl group can shield adjacent parts of a molecule from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.[15] This is a common strategy in drug design, often referred to as introducing a "metabolic blocker."
-
Exploring Structure-Activity Relationships (SAR): The trisyl group can be used as a tool in SAR studies to probe the steric tolerance of a receptor's binding pocket. By synthesizing analogs with and without this bulky group, researchers can gain insights into the spatial requirements for effective binding.
While the direct incorporation of the entire tris(trimethylsilyl)methyl group into a final drug candidate might be limited by its large size and potential for non-specific hydrophobic interactions, its utility as a synthetic tool and as a sterically demanding substituent for probing biological systems remains significant for drug discovery and development professionals.
Safety and Handling
Tris(trimethylsilyl)methane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored away from heat, sparks, and open flames.
Conclusion
Tris(trimethylsilyl)methane is a valuable reagent in organic synthesis, primarily due to the unique steric and electronic properties of the tris(trimethylsilyl)methyl group. Its synthesis, while requiring careful handling of reactive organometallic species, is well-established. The ability to form the corresponding lithium salt, trisyllithium, opens up a range of synthetic possibilities, most notably the Peterson olefination. For researchers in drug development, understanding the impact of bulky, lipophilic groups like the trisyl group on molecular properties is crucial for the rational design of new therapeutic agents. While not a common pharmacophore itself, the principles demonstrated by the use of the trisyl group in synthesis and for steric control are broadly applicable to the field of medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
